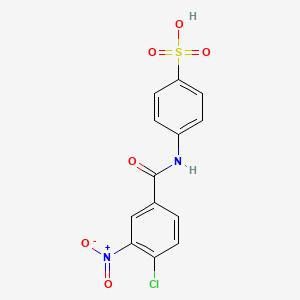
5,5,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one: is a chemical compound with the molecular formula C6H6F4OS and a molecular weight of 202.17 g/mol This compound is characterized by the presence of four fluorine atoms and a sulfanyl group attached to a hexenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable hexenone precursor with fluorinating agents such as sulfur tetrafluoride (SF4) or tetrafluoromethane (CF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is typically purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: The carbonyl group in the hexenone structure can be reduced to an alcohol using reducing agents like or .
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include or .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
5,5,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and properties.
Biology: The compound’s fluorinated nature can be exploited in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands, to enhance their stability and bioavailability.
Industry: Used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the compound’s chemical stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 5,5,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and molecular conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5,6,6-Tetrafluoro-4-mercaptohex-3-en-2-one: Similar structure with a mercapto group instead of a sulfanyl group.
2,3,5,6-Tetrafluoro-4-methylpyridine: Another fluorinated compound with a pyridine ring instead of a hexenone structure.
Uniqueness
5,5,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one is unique due to its combination of fluorine atoms and a sulfanyl group, which imparts distinct chemical properties. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to metabolic degradation, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
91888-59-4 |
|---|---|
Molekularformel |
C6H6F4OS |
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
5,5,6,6-tetrafluoro-4-sulfanylhex-3-en-2-one |
InChI |
InChI=1S/C6H6F4OS/c1-3(11)2-4(12)6(9,10)5(7)8/h2,5,12H,1H3 |
InChI-Schlüssel |
WLTIMVGMHGDEFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=C(C(C(F)F)(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)
![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)



![2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14363213.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)

![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)

